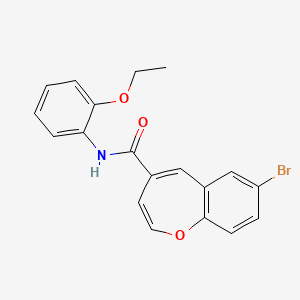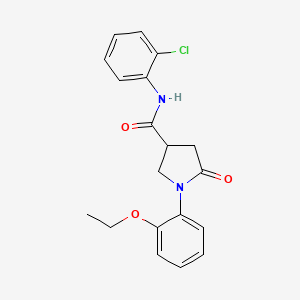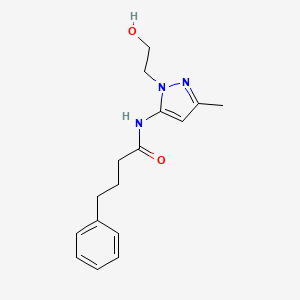![molecular formula C9H13N3O2 B2865412 N-[2-Hydroxy-1-(2-methylpyrazol-3-yl)ethyl]prop-2-enamide CAS No. 2411295-18-4](/img/structure/B2865412.png)
N-[2-Hydroxy-1-(2-methylpyrazol-3-yl)ethyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-Hydroxy-1-(2-methylpyrazol-3-yl)ethyl]prop-2-enamide, also known as HET0016, is a selective inhibitor of the enzyme 20-hydroxyeicosatetraenoic acid (20-HETE) synthase. 20-HETE is a potent vasoconstrictor and plays a role in the regulation of blood pressure and renal function. HET0016 has been studied extensively for its potential therapeutic applications in hypertension, cancer, and ischemic injury.
Mecanismo De Acción
N-[2-Hydroxy-1-(2-methylpyrazol-3-yl)ethyl]prop-2-enamide selectively inhibits the synthesis of 20-HETE by binding to the active site of the enzyme 20-HETE synthase. This leads to a reduction in the production of 20-HETE, which in turn leads to a decrease in vasoconstriction and an increase in vasodilation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It reduces blood pressure by inhibiting vasoconstriction, reduces inflammation by inhibiting the production of pro-inflammatory cytokines, and reduces oxidative stress by increasing the activity of antioxidant enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-Hydroxy-1-(2-methylpyrazol-3-yl)ethyl]prop-2-enamide is a highly selective inhibitor of 20-HETE synthase, which makes it a useful tool for studying the role of 20-HETE in various physiological and pathological processes. However, its high selectivity also means that it may not be effective in inhibiting other pathways that contribute to the same processes. In addition, its effects may be dependent on the specific cell type or tissue being studied.
Direcciones Futuras
There are several potential future directions for research on N-[2-Hydroxy-1-(2-methylpyrazol-3-yl)ethyl]prop-2-enamide. One area of interest is its potential use in the treatment of hypertension, where it could be used to reduce blood pressure by inhibiting vasoconstriction. Another area of interest is its potential use in the treatment of cancer, where it could be used to inhibit the growth and migration of cancer cells. Finally, further research is needed to better understand the specific mechanisms by which this compound exerts its effects, which could lead to the development of more effective therapies.
Métodos De Síntesis
N-[2-Hydroxy-1-(2-methylpyrazol-3-yl)ethyl]prop-2-enamide can be synthesized through a multi-step process starting with the reaction of 2-methyl-3-pyrazolone with 2-bromoethanol to form the intermediate 2-(2-hydroxyethyl)-3-methylpyrazolin-5-one. This intermediate is then reacted with acryloyl chloride to form this compound.
Aplicaciones Científicas De Investigación
N-[2-Hydroxy-1-(2-methylpyrazol-3-yl)ethyl]prop-2-enamide has been widely used in scientific research to study the role of 20-HETE in various physiological and pathological processes. It has been shown to inhibit the growth and migration of cancer cells, reduce inflammation, and improve ischemic injury outcomes in animal models.
Propiedades
IUPAC Name |
N-[2-hydroxy-1-(2-methylpyrazol-3-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-3-9(14)11-7(6-13)8-4-5-10-12(8)2/h3-5,7,13H,1,6H2,2H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMDYFRQNKQJTJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(CO)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide](/img/structure/B2865334.png)

![7-(2-Methoxyphenyl)-1,3-dimethyl-5-(2-oxopropylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2865337.png)


![7-butyl-N-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2865340.png)

![2-{[6-(4-chlorobenzyl)-5-hydroxy-1,2,4-triazin-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2865342.png)
![7-chloro-3-[4-(2-hydroxyethyl)piperazin-1-yl]-1-(2-propoxyethyl)-1H,2H-pyrido[3,4-b]pyrazin-2-one](/img/structure/B2865343.png)

![3-[(4-fluorophenyl)sulfonylamino]-N-(5-methyl-1,2-oxazol-3-yl)benzamide](/img/structure/B2865347.png)

